3-Methoxy-1lambda6-thiane-1,1,4-trione

Description

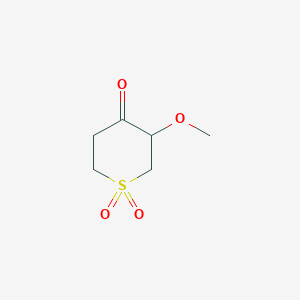

3-Methoxy-1lambda6-thiane-1,1,4-trione is a sulfur-containing heterocyclic compound with the molecular formula C6H10O4S.

Properties

Molecular Formula |

C6H10O4S |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

3-methoxy-1,1-dioxothian-4-one |

InChI |

InChI=1S/C6H10O4S/c1-10-6-4-11(8,9)3-2-5(6)7/h6H,2-4H2,1H3 |

InChI Key |

DLHRWXCWQINXGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1CS(=O)(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1lambda6-thiane-1,1,4-trione typically involves the reaction of tetrahydrothiopyran derivatives with methoxy groups under controlled conditions. One common method includes the oxidation of 3-methoxytetrahydro-4H-thiopyran-4-one using oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1lambda6-thiane-1,1,4-trione undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents.

Reduction: Reduction to thiols or thioethers using reducing agents.

Substitution: Nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation.

Thiols and Thioethers: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

3-Methoxy-1lambda6-thiane-1,1,4-trione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-1lambda6-thiane-1,1,4-trione involves its interaction with various molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s sulfur atom plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

3-Methoxytetrahydro-4H-thiopyran-4-one: A precursor in the synthesis of 3-Methoxy-1lambda6-thiane-1,1,4-trione.

Leptospermone: A β-triketone with similar structural features but different biological activities.

Uniqueness

This compound is unique due to its specific sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

3-Methoxy-1lambda6-thiane-1,1,4-trione, also known by its CAS number 2091044-09-4, is a sulfur-containing heterocyclic compound that has garnered interest in various fields of biological research. This compound's unique structural properties contribute to its potential biological activities, making it a subject of investigation for therapeutic applications.

Chemical Structure

The molecular formula of this compound is represented as . The compound features a thiane ring with methoxy and trione functional groups, which are crucial for its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 162.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the thiane ring allows for potential interactions with enzymes and receptors involved in metabolic pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Effects

Preliminary studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. This activity may be due to the ability of the compound to disrupt microbial membranes or inhibit essential enzymatic processes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate varying levels of cytotoxicity depending on the concentration and exposure time. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

These findings suggest that the compound may have potential as a chemotherapeutic agent.

Study on Antioxidant Properties

A study conducted by Luckose et al. (2024) evaluated the antioxidant capacity of various thiane derivatives, including this compound. The study utilized DPPH and ABTS assays to measure radical scavenging activity. The results indicated a significant reduction in free radicals compared to control groups.

Antimicrobial Activity Assessment

In a recent investigation published in Journal of Applied Microbiology, researchers tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting it could serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity Evaluation

A cytotoxicity evaluation performed on multiple cancer cell lines revealed that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.